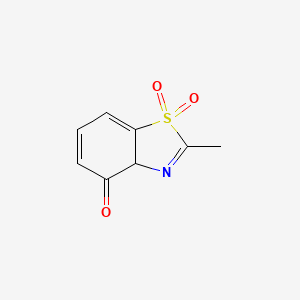
2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one, also known as N-Methylsaccharin, is an organic compound with the molecular formula C8H7NO3S and a molecular weight of 197.211 g/mol . This compound is a derivative of benzothiazole and is characterized by the presence of a methyl group and a dioxo group attached to the benzothiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one typically involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and various substituted benzothiazoles .
Applications De Recherche Scientifique
2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and antidiabetic activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular processes. These interactions result in various biological effects, such as antimicrobial and antihypertensive activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one include:
1,2-Benzisothiazolin-3-one: A related compound with similar structural features but lacking the methyl group.
2-Methyl-1,2-benzisothiazole-3(2H)-one-1,1-dioxide: Another derivative with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7NO3S |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one |
InChI |
InChI=1S/C8H7NO3S/c1-5-9-8-6(10)3-2-4-7(8)13(5,11)12/h2-4,8H,1H3 |
Clé InChI |
RHPNTCUMXJDYSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2C(=O)C=CC=C2S1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



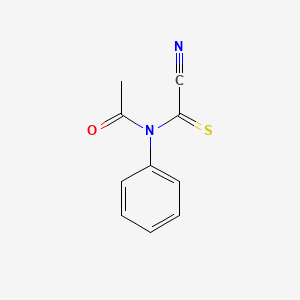
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
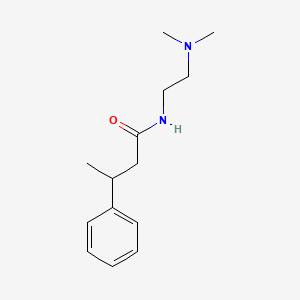
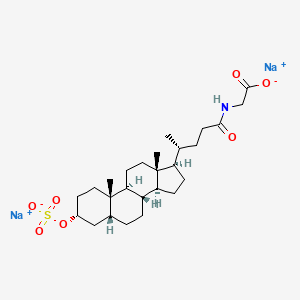
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
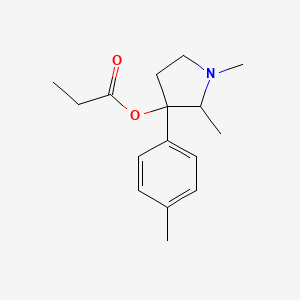


![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)


![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
